5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring a 1,2,3-triazole core. Key structural attributes include:
- N-substituent: A [(2H-1,3-benzodioxol-5-yl)methyl] group, which introduces a benzodioxole moiety known for its metabolic stability and aromatic interactions .
- 1-position substituent: A [(phenylcarbamoyl)methyl] group, combining a phenyl carbamate linkage with a methyl spacer. This group may modulate solubility and steric effects.
The benzodioxole and phenylcarbamoyl substituents likely require tailored precursors, such as benzodioxolylmethyl azides and propargyl carbamates.
Properties
Molecular Formula |
C19H18N6O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-amino-1-(2-anilino-2-oxoethyl)-N-(1,3-benzodioxol-5-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H18N6O4/c20-18-17(19(27)21-9-12-6-7-14-15(8-12)29-11-28-14)23-24-25(18)10-16(26)22-13-4-2-1-3-5-13/h1-8H,9-11,20H2,(H,21,27)(H,22,26) |
InChI Key |
OEQRPRBFIKDVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC(=O)NC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Amidation Reaction: The final step involves the coupling of the benzodioxole and triazole intermediates with an amine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Triazole compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activity of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is still under investigation; however, it may exhibit similar properties due to its structural characteristics.
Potential Applications:
- Antimicrobial Activity : Triazoles have been widely studied for their effectiveness against various pathogens. The structural features of this compound suggest potential antimicrobial properties that warrant exploration.
- Anticancer Research : Compounds with triazole rings have shown promise in cancer therapy. Research is ongoing to evaluate the efficacy of this specific compound against different cancer cell lines.
- Anti-inflammatory Agents : Due to the presence of functional groups that can modulate inflammatory pathways, this compound may serve as a basis for developing new anti-inflammatory drugs.
- Drug Design : The unique structure of this compound positions it well for use as a scaffold in drug design, particularly in creating analogs with enhanced potency and selectivity.
Case Studies and Research Findings
Numerous studies have explored the synthesis and potential applications of triazole derivatives:
Mechanism of Action
The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazole carboxamides, emphasizing substituent variations, physical properties, and synthetic approaches:
Key Observations:
Substituent Impact on Physical Properties :
- Benzodioxole-containing compounds (e.g., 3e) exhibit moderate melting points (170–210°C), attributed to aromatic stacking and hydrogen bonding . The target compound’s phenylcarbamoyl group may further elevate its melting point due to additional hydrogen-bonding sites.
- Halogenated derivatives (e.g., 3d in ) show higher melting points (181–183°C) due to increased polarity .
Synthetic Flexibility :
- The CuAAC method () is widely used for triazole formation, enabling modular substitution . Carboxamide groups are typically introduced via EDCI/HOBt-mediated coupling () .
Biological Relevance :
- While biological data for the target compound are unavailable, benzodioxole and phenylcarbamoyl groups are associated with enhanced bioavailability and target binding in related molecules .
Spectral Trends :
- Benzodioxole protons resonate at δ 6.8–7.0 ppm in 1H-NMR, while carboxamide NH signals appear at δ 8–10 ppm . Halogen substituents (e.g., Cl, F) deshield adjacent protons, shifting signals upfield .
Biological Activity
The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide , with CAS Number 901045-81-6 , is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 438.4 g/mol . The structure includes a benzodioxole moiety and a triazole ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O5 |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 901045-81-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzodioxole moiety.
- Introduction of the triazole ring through cycloaddition reactions.
- Amide bond formation with phenylcarbamoyl groups.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-triazole have shown promising results against:
- Breast carcinoma (MCF7)
- Colon carcinoma (HCT116)
In vitro assays demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. For example:
- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .
The structure-function relationship indicates that modifications in the triazole ring significantly influence antibacterial potency .
Study on Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences, several triazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substituents on the triazole ring exhibited enhanced activity against gram-positive and gram-negative bacteria. The best-performing compound demonstrated an MIC of 12.5 µg/ml against Enterococcus faecalis .
Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through caspase activation pathways, highlighting its potential as an anticancer agent .
The mechanism by which 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-triazole exerts its biological effects is believed to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Disruption of bacterial cell wall synthesis , leading to cell death.
These actions are attributed to the compound's ability to bind selectively to molecular targets within these organisms .
Q & A
Q. Characterization techniques :
- Melting Point (mp) : Used to assess purity (e.g., analogs with benzodioxole groups exhibit mp ranges of 170–210°C) .
- NMR Spectroscopy : Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.5 ppm (benzodioxole methylene), and δ 4.0–4.5 ppm (carboxamide NH) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 424.15) .
Basic: What are the critical spectroscopic markers for identifying this compound in experimental settings?
Answer:
Key spectral features include:
Advanced: How can researchers address low aqueous solubility of this compound for in vivo studies?
Answer:
Methodological strategies :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to the phenylcarbamoyl or triazole moieties .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for initial solubility screening .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Validation : Monitor solubility via UV-Vis spectroscopy and confirm stability using HPLC .
Advanced: How can computational modeling guide the optimization of reaction conditions for this compound?
Answer:
Approach :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Solvent selection : Predict solvent effects on reaction yield via COSMO-RS simulations .
- Data-driven optimization : Apply machine learning to historical reaction data (e.g., temperature, catalyst loading) to refine conditions .
Case study : Analog synthesis () achieved 75% yield using THF as solvent, aligning with computational predictions .
Advanced: How should conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?
Answer:
Troubleshooting workflow :
Repeat analysis : Ensure consistent sample preparation (e.g., deuterated solvent, concentration).
2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish benzodioxole CH₂ from triazole protons) .
Comparative analysis : Cross-reference with published analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ).
Example : A δ 5.3 ppm singlet initially misassigned to NH was corrected to benzodioxole CH₂ via DEPT-135 .
Advanced: What experimental designs are recommended for evaluating enzyme inhibition activity?
Answer:
Protocol :
- Target selection : Prioritize kinases or proteases based on structural similarity to known inhibitors (e.g., triazole-carboxamides target ATP-binding pockets) .
- Assay conditions : Use fluorescence-based assays (e.g., ADP-Glo™) at pH 7.4, 37°C, with 1–10 µM compound .
- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).
Data interpretation : Calculate IC₅₀ values and compare to SAR trends (e.g., electron-withdrawing groups on phenyl enhance activity) .
Basic: How stable is this compound under varying pH and temperature conditions?
Answer:
Stability assessment :
Storage recommendation : -20°C in anhydrous DMSO .
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Answer:
SAR strategies :
- Substituent variation : Modify the phenylcarbamoyl group (e.g., 4-F, 4-Br) to enhance target binding .
- Triazole substitution : Introduce methyl or amino groups to modulate steric and electronic effects .
Case study : Analogs with 4-fluorophenyl showed 3-fold higher kinase inhibition than parent compound .
Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
